8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-ene-2-methanol
CAS No.: 93840-89-2
Cat. No.: VC17011196
Molecular Formula: C13H22O
Molecular Weight: 194.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 93840-89-2 |
---|---|
Molecular Formula | C13H22O |
Molecular Weight | 194.31 g/mol |
IUPAC Name | (6-methyl-8-propan-2-yl-2-bicyclo[2.2.2]oct-5-enyl)methanol |
Standard InChI | InChI=1S/C13H22O/c1-8(2)12-6-13-9(3)4-10(12)5-11(13)7-14/h4,8,10-14H,5-7H2,1-3H3 |
Standard InChI Key | UWSBHNRCDGGXLB-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2CC(C1CC2C(C)C)CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
8-Isopropyl-6-methylbicyclo[2.2.2]oct-5-ene-2-methanol is systematically named according to IUPAC guidelines, reflecting its bicyclic structure and substituent positions. Its molecular formula, C₁₃H₂₂O, corresponds to a molecular weight of 194.31 g/mol . The bicyclo[2.2.2]oct-5-ene core consists of three fused cyclohexene rings, with substituents at the 2-, 6-, and 8-positions (Figure 1). The InChI string (InChI=1/C13H22O/c1-8(2)12-6-13-9(3)4-10(12)5-11(13)7-14/h4,8,10-14H,5-7H2,1-3H3
) provides a standardized representation of its connectivity and stereochemistry .
Stereochemical Considerations
The bicyclo[2.2.2]octane system imposes significant steric constraints, favoring an endo configuration for the hydroxymethyl group at position 2. X-ray crystallography of analogous compounds confirms that the isopropyl and methyl groups occupy equatorial positions to minimize strain, while the hydroxymethyl group adopts an axial orientation .
Synthetic Methodologies
Diels-Alder Cycloaddition
The primary route to bicyclo[2.2.2]octene derivatives involves Diels-Alder reactions between dienes and dienophiles. For example, the reaction of 1-methoxy-2-methyl-1,4-cyclohexadiene with maleic anhydride yields bicyclic adducts, which are subsequently functionalized . In the case of 8-isopropyl-6-methylbicyclo[2.2.2]oct-5-ene-2-methanol, a modified protocol using isopropenyl acetate and 1,4-cyclohexanedione generates key intermediates (Scheme 1) .
Scheme 1: Key Synthetic Steps
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Acid-catalyzed condensation of isopropenyl acetate with 1,4-cyclohexanedione yields 1,4-diacetoxy-O-cyclohexadiene.
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Cycloaddition with maleic anhydride forms 1,4-diacetoxybicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride.
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Hydrolysis and reduction steps introduce the hydroxymethyl group at position 2 .
Functional Group Modifications
Post-cycloaddition modifications include amide formation and oxidation-reduction sequences. For instance, treatment of carboxylic acid intermediates with propylamine in the presence of coupling agents produces carboxamide derivatives, as demonstrated in Patent WO2007022651A1 .
Physicochemical Properties
Thermodynamic Parameters
The compound exhibits a boiling point of 269°C at 760 mmHg and a density of 0.948 g/cm³ . Its low vapor pressure (0.000993 mmHg at 25°C) suggests limited volatility, making it suitable for applications requiring prolonged surface retention (Table 1).
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 194.31 g/mol |
Boiling Point | 269°C |
Density | 0.948 g/cm³ |
Refractive Index | 1.491 |
Flash Point | 101.3°C |
Spectroscopic Data
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IR Spectroscopy: Strong O-H stretch at 3300–3500 cm⁻¹ (hydroxymethyl), C=C stretch at 1640 cm⁻¹ (alkene).
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¹H NMR (CDCl₃): δ 1.15 (d, 6H, isopropyl CH₃), 1.78 (s, 3H, C6-CH₃), 3.62 (m, 2H, C2-CH₂OH) .
Applications in Industry
Cooling Agents
Patent WO2007022651A1 highlights the compound’s utility as a cooling agent in food, cosmetics, and pharmaceuticals . Unlike menthol, it lacks odor and taste, enabling incorporation into products without altering sensory profiles. At concentrations of 0.01–1.0% w/w, it activates TRPM8 ion channels, eliciting a cooling sensation comparable to (−)-menthol .
Polymer Additives
The bicyclic framework enhances thermal stability in polymers. Blending 0.5–2.0% into polypropylene improves heat deflection temperatures by 15–20°C, as reported in US Patent 10633315B2 .
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